(3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone
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Overview
Description
(3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone, also known as BIPM, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action and exhibits promising biochemical and physiological effects, making it a subject of interest for future research.
Mechanism of Action
The mechanism of action of (3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone is not fully understood, but studies have suggested that it may act as a protein kinase inhibitor. Specifically, this compound has been shown to inhibit the activity of the protein kinases CK2 and PAK1, which are involved in various cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of biochemical and physiological effects. In addition to its cytotoxic and neuroprotective effects, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels) in tumors. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Advantages and Limitations for Lab Experiments
One advantage of (3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone is its unique mechanism of action, which may make it a promising candidate for the development of new cancer therapies and neuroprotective agents. Additionally, this compound is relatively easy to synthesize and has been shown to exhibit low toxicity in animal studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on (3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential therapeutic applications in various disease states. Finally, studies are needed to assess the safety and efficacy of this compound in preclinical and clinical settings.
Synthesis Methods
The synthesis of (3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone involves a multi-step process that begins with the reaction of 5-bromo-2,3-dihydroindole with 2-amino pyrazine in the presence of a palladium catalyst. The resulting intermediate is then treated with acetic anhydride and triethylamine to produce the final product, this compound.
Scientific Research Applications
(3-Aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone has been studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
(3-aminopyrazin-2-yl)-(5-bromo-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4O/c14-9-1-2-10-8(7-9)3-6-18(10)13(19)11-12(15)17-5-4-16-11/h1-2,4-5,7H,3,6H2,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFWEOAGZWMTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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